Cas no 54439-75-7 (2-Chloro-4-methoxybenzaldehyde)

2-Chloro-4-methoxybenzaldehyde is an aromatic aldehyde characterized by a chlorine substituent at the ortho position relative to the aldehyde group and a methoxy group at the para position on the benzene ring. Its key advantages lie in its versatile synthetic utility as an intermediate. The electron-withdrawing nature of both the chlorine and methoxy groups influences its reactivity in electrophilic aromatic substitution reactions and other transformations. The presence of the aldehyde functionality provides access to a range of condensation products and other derivatives through reactions like Mannich or Doebner modifications. This combination of functional groups makes it a valuable building block for constructing complex molecules in organic synthesis.
2-Chloro-4-methoxybenzaldehyde structure
54439-75-7 structure
Product Name:2-Chloro-4-methoxybenzaldehyde
CAS No:54439-75-7
MF:C8H7ClO2
MW:170.59298157692
MDL:MFCD01741722
CID:1015862
PubChem ID:9361746
Update Time:2025-06-16

2-Chloro-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-methoxybenzaldehyde
    • Benzaldehyde, 2-?chloro-?4-?methoxy-
    • Benzaldehyde, 2-chloro-4-methoxy-
    • 2-chlor-4-methoxybenzaldehyd
    • 2-chloro-4-methoxy-benzaldehyde
    • YWGKOEQZKMSICW-UHFFFAOYSA-N
    • 2-chloranyl-4-methoxy-benzaldehyde
    • CL8267
    • RP22063
    • WT82094
    • CM10194
    • AS05556
    • SY030189
    • BC297603
    • MDL: MFCD01741722
    • Inchi: 1S/C8H7ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
    • InChI Key: YWGKOEQZKMSICW-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C=O)OC

Computed Properties

  • Exact Mass: 170.01300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.244±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 64 ºC
  • Boiling Point: 271.2±20.0 ºC (760 Torr),
  • Flash Point: 121.9±20.8 ºC,
  • Solubility: Very slightly soluble (0.27 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.16110

2-Chloro-4-methoxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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2-Chloro-4-methoxybenzaldehyde Production Method

2-Chloro-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:54439-75-7)2-Chloro-4-methoxybenzaldehyde
Order Number:A830180
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:15
Price ($):212.0/883.0
Email:sales@amadischem.com

Additional information on 2-Chloro-4-methoxybenzaldehyde

Recent Advances in the Application of 2-Chloro-4-methoxybenzaldehyde (CAS: 54439-75-7) in Chemical Biology and Pharmaceutical Research

2-Chloro-4-methoxybenzaldehyde (CAS: 54439-75-7) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its importance in the development of novel therapeutic molecules, particularly in the fields of oncology, antimicrobial therapy, and neurodegenerative diseases. This research briefing synthesizes the latest findings on the applications, mechanisms, and synthetic pathways involving this compound.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Chloro-4-methoxybenzaldehyde derivatives as potent inhibitors of protein kinases involved in cancer cell proliferation. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with improved selectivity and reduced off-target effects. These findings open new avenues for targeted cancer therapies with minimized side effects.

In antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 2-Chloro-4-methoxybenzaldehyde-based compounds exhibit remarkable activity against drug-resistant bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis through inhibition of key enzymes in the peptidoglycan biosynthesis pathway. This discovery is particularly significant given the growing global threat of antimicrobial resistance.

The compound's role in neurodegenerative disease research has also gained attention. A 2024 study in ACS Chemical Neuroscience reported that modified 2-Chloro-4-methoxybenzaldehyde derivatives can cross the blood-brain barrier and exhibit neuroprotective effects against amyloid-beta toxicity, suggesting potential applications in Alzheimer's disease treatment. The researchers employed advanced molecular docking simulations to design derivatives with optimal blood-brain barrier permeability.

From a synthetic chemistry perspective, recent advancements in green chemistry approaches have improved the production efficiency of 2-Chloro-4-methoxybenzaldehyde. A 2023 paper in Green Chemistry described a novel catalytic system that reduces energy consumption and waste generation during synthesis while maintaining high yield and purity. These process improvements have significant implications for sustainable pharmaceutical manufacturing.

The safety profile and pharmacokinetic properties of 2-Chloro-4-methoxybenzaldehyde derivatives continue to be an active area of research. Recent toxicological studies using in vitro and in vivo models have provided valuable data on metabolic pathways and potential toxicity endpoints, contributing to better risk assessment in drug development pipelines.

Looking forward, the versatility of 2-Chloro-4-methoxybenzaldehyde as a chemical building block suggests it will remain a focus of pharmaceutical research. Current trends indicate growing interest in its application in PROTAC (proteolysis targeting chimera) technology and as a scaffold for covalent inhibitors. These emerging applications highlight the compound's enduring relevance in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:54439-75-7)2-Chloro-4-methoxybenzaldehyde
A830180
Purity:99%/99%
Quantity:100g/500g
Price ($):212.0/883.0
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